molecular formula C21H19N5O4 B14945686 1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea

1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B14945686
M. Wt: 405.4 g/mol
InChI Key: QZPMDHUKTIZJTK-UHFFFAOYSA-N
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Description

3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of cyano, methoxy, and urea functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of functional groups: The cyano, methoxy, and urea groups are introduced through various substitution reactions using specific reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Chemical Reactions Analysis

3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar compounds to 3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA include other pyridazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and biological activity due to variations in their functional groups. The uniqueness of 3-[5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL]-1-(2-METHOXYPHENYL)UREA lies in its specific combination of cyano, methoxy, and urea groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazin-3-yl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C21H19N5O4/c1-13-16(12-22)20(27)26(14-8-10-15(29-2)11-9-14)25-19(13)24-21(28)23-17-6-4-5-7-18(17)30-3/h4-11H,1-3H3,(H2,23,24,25,28)

InChI Key

QZPMDHUKTIZJTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1NC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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